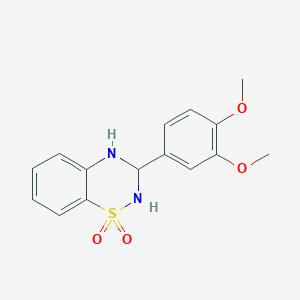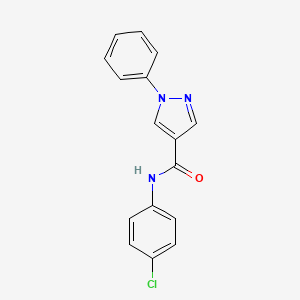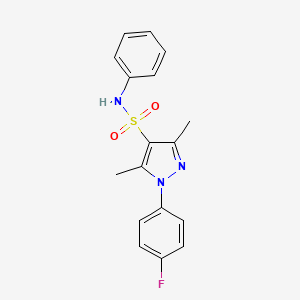![molecular formula C20H11BrI2N2O2 B11268727 2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-6-yl]imino}methyl]-4,6-diiodophenol](/img/structure/B11268727.png)
2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-6-yl]imino}methyl]-4,6-diiodophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-6-yl]imino}methyl]-4,6-diiodophenol: is a chemical compound with the following molecular formula:
C13H10BrNO
and a molecular weight of 276.13 g/mol . It belongs to the class of imino-substituted phenols.Vorbereitungsmethoden
Synthetic Routes: The synthetic preparation of this compound involves several steps. One common method is the condensation reaction between 2-(3-bromophenyl)-1,3-benzoxazole and 4,6-diiodoresorcinol. The reaction proceeds under appropriate conditions to form the desired product.
Industrial Production: While specific industrial production methods may vary, the compound can be synthesized on a larger scale using similar principles. Optimization of reaction conditions, purification, and scalability are essential considerations.
Analyse Chemischer Reaktionen
Reactivity:
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions can modify the imine group or other functional moieties.
Substitution: Substitution reactions may occur at the bromine or iodine positions.
Common Reagents and Conditions: Reagents such as reducing agents (e.g., sodium borohydride), oxidizing agents (e.g., hydrogen peroxide), and halogenating agents (e.g., N-bromosuccinimide) are commonly used.
Major Products: The specific products depend on reaction conditions, but variations in the imine, halogen, or phenolic groups are likely.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: Researchers use this compound as a building block for more complex molecules.
Fluorescent Probes: Its benzoxazole moiety makes it useful as a fluorescent probe in biological studies.
Biological Imaging: The compound’s fluorescence properties allow its use in cellular imaging.
Drug Development: Researchers explore its potential as a lead compound for drug development.
Materials Science: The compound’s unique structure may find applications in materials science, such as polymers or coatings.
Wirkmechanismus
The exact mechanism by which this compound exerts its effects depends on its specific application. Further research is needed to elucidate its molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
Remember that this information is based on available data, and further research may provide deeper insights into the compound’s properties and applications.
Eigenschaften
Molekularformel |
C20H11BrI2N2O2 |
|---|---|
Molekulargewicht |
645.0 g/mol |
IUPAC-Name |
2-[[2-(3-bromophenyl)-1,3-benzoxazol-6-yl]iminomethyl]-4,6-diiodophenol |
InChI |
InChI=1S/C20H11BrI2N2O2/c21-13-3-1-2-11(6-13)20-25-17-5-4-15(9-18(17)27-20)24-10-12-7-14(22)8-16(23)19(12)26/h1-10,26H |
InChI-Schlüssel |
YQBZMUCKFFBKGL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Br)C2=NC3=C(O2)C=C(C=C3)N=CC4=C(C(=CC(=C4)I)I)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropyl}-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B11268647.png)
![3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-[2-(4-sulfamoylphenyl)ethyl]propanamide](/img/structure/B11268650.png)
![3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3-methoxyphenyl)thiophene-2-carboxamide](/img/structure/B11268655.png)
![N-(2-chlorobenzyl)-3-(9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propanamide](/img/structure/B11268666.png)
![2-[9-(4-butoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B11268669.png)

![2-methoxy-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B11268679.png)
![N-cyclohexyl-1-((4-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B11268699.png)
![2-{[6-(4-chlorobenzyl)-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B11268712.png)
![4-bromo-N-{3-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B11268720.png)
![5-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B11268728.png)
![6-(4-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11268736.png)


